molecular formula C7H13N5S B14486232 2,6-bis(dimethylamino)-1H-1,3,5-triazine-4-thione CAS No. 66962-16-1

2,6-bis(dimethylamino)-1H-1,3,5-triazine-4-thione

Katalognummer: B14486232
CAS-Nummer: 66962-16-1
Molekulargewicht: 199.28 g/mol
InChI-Schlüssel: KZBXRFTWKKUJOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-bis(dimethylamino)-1H-1,3,5-triazine-4-thione is a heterocyclic compound that belongs to the class of triazines This compound is characterized by the presence of two dimethylamino groups and a thione group attached to a triazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-bis(dimethylamino)-1H-1,3,5-triazine-4-thione typically involves the reaction of 2,6-dichloropyridine with an aqueous solution of dimethylamine in the presence of copper sulfate. This reaction is carried out at elevated temperatures, around 160°C, for approximately 15 hours . The resulting product is then purified through standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety during production.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-bis(dimethylamino)-1H-1,3,5-triazine-4-thione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The dimethylamino groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

2,6-bis(dimethylamino)-1H-1,3,5-triazine-4-thione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,6-bis(dimethylamino)-1H-1,3,5-triazine-4-thione involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,6-bis(dimethylamino)-1H-1,3,5-triazine-4-thione is unique due to the presence of both dimethylamino and thione groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications that require specific chemical functionalities.

Eigenschaften

CAS-Nummer

66962-16-1

Molekularformel

C7H13N5S

Molekulargewicht

199.28 g/mol

IUPAC-Name

2,6-bis(dimethylamino)-1H-1,3,5-triazine-4-thione

InChI

InChI=1S/C7H13N5S/c1-11(2)5-8-6(12(3)4)10-7(13)9-5/h1-4H3,(H,8,9,10,13)

InChI-Schlüssel

KZBXRFTWKKUJOM-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=NC(=S)N=C(N1)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.